3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
Overview
Description
3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Importance of Pyrazole Derivatives
Pyrazole derivatives, like 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, are crucial in medicinal and combinatorial chemistry due to their role as pharmacophores in many biologically active compounds. These derivatives serve as synthons in organic synthesis and exhibit a range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent advancements in the synthesis of pyrazole derivatives, particularly through multicomponent reactions (MCRs), have underscored their therapeutic potential, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. These developments highlight the pyrazole scaffold's versatility and significance in drug discovery and organic synthesis (Dar & Shamsuzzaman, 2015), (Becerra, Abonía, & Castillo, 2022).
Chemical Synthesis and Biological Activities
The chemical synthesis of pyrazole derivatives, like this compound, involves various methodologies, including condensation and cyclization or MCRs. These synthetic methods yield heterocyclic appended pyrazoles with potential yields under simple reaction conditions or microwave irradiation. Notably, pyrazole derivatives exhibit diverse biological activities, making them interesting targets in drug development and medicinal chemistry. Their therapeutic applications span a wide range, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, carbonic anhydrase inhibitors, and monoamine oxidase (MAO) inhibitors, among others. These diverse pharmacological activities position pyrazole derivatives as crucial compounds in the realm of pharmaceutical research and development (Ganguly & Jacob, 2017), (Sheetal et al., 2018).
Properties
IUPAC Name |
3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-14-4-2-3-10-8(13)6-5-7(9)12-11-6/h5H,2-4H2,1H3,(H,10,13)(H3,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIESKHBOARZHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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